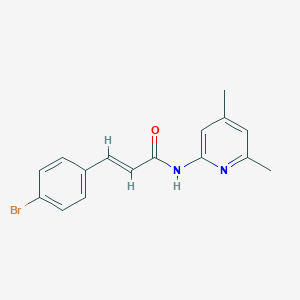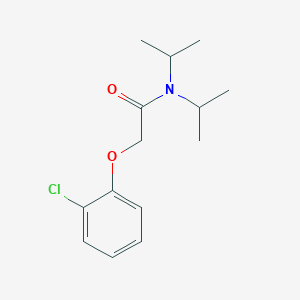![molecular formula C14H9NO3 B5810739 6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)
6-oxo-6H-benzo[c]chromene-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-6H-benzo[c]chromene-10-carboxamide is a chemical compound that has been studied extensively due to its potential as a therapeutic agent. This compound is a member of the chromene family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 6-oxo-6H-benzo[c]chromene-10-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. It has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 6-oxo-6H-benzo[c]chromene-10-carboxamide can modulate various biochemical and physiological processes. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-oxo-6H-benzo[c]chromene-10-carboxamide is its diverse biological activities, which make it a potential therapeutic agent for various diseases. However, its low solubility in water and poor bioavailability limit its use in vivo. Moreover, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.
Orientations Futures
Future research on 6-oxo-6H-benzo[c]chromene-10-carboxamide should focus on improving its solubility and bioavailability, as well as investigating its potential toxicity and side effects. Moreover, its mechanism of action needs to be further elucidated to understand its diverse biological activities. Future studies should also explore its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
6-oxo-6H-benzo[c]chromene-10-carboxamide is a promising therapeutic agent that exhibits diverse biological activities. Its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative diseases, makes it an attractive target for further research. However, its low solubility and poor bioavailability limit its use in vivo, and its potential toxicity and side effects need to be further investigated. Future research should focus on improving its solubility and bioavailability, as well as investigating its mechanism of action and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 6-oxo-6H-benzo[c]chromene-10-carboxamide can be achieved through various methods. One of the most commonly used methods is the condensation of salicylaldehyde and malononitrile in the presence of ammonium acetate. This reaction leads to the formation of 6-oxo-6H-benzo[c]chromene-10-carboxylic acid, which can be converted to the amide derivative using appropriate reagents.
Applications De Recherche Scientifique
6-oxo-6H-benzo[c]chromene-10-carboxamide has been studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. Studies have also shown that this compound has potential as a neuroprotective agent and can be used in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
6-oxobenzo[c]chromene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-13(16)9-5-3-6-10-12(9)8-4-1-2-7-11(8)18-14(10)17/h1-7H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCWCFPGVDIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3C(=O)N)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-6H-benzo[c]chromene-10-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenyl)-N'-[(2-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5810657.png)

![N-(2-fluorophenyl)-4-[(2-pyridinylthio)methyl]benzamide](/img/structure/B5810667.png)

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperidine](/img/structure/B5810673.png)
![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)
![N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5810695.png)


![5-(3-nitrophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5810715.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5810721.png)
![2,4-dichloro-N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5810733.png)
